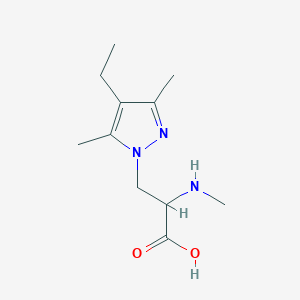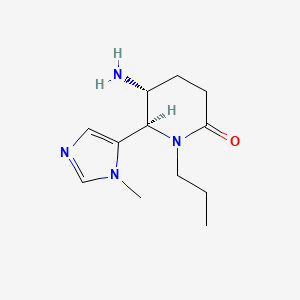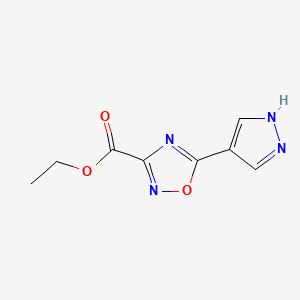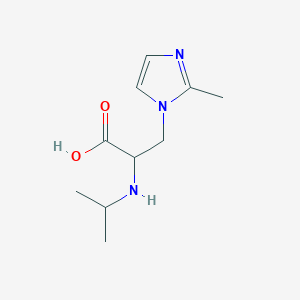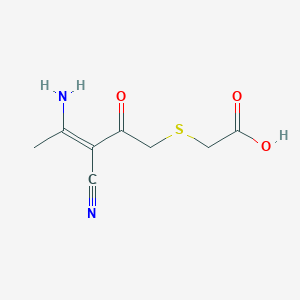
2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid is an organic compound with the molecular formula C8H10N2O3S This compound is characterized by the presence of an amino group, a cyano group, and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in a solvent such as dimethylformamide (DMF) containing a base like potassium hydroxide. The intermediate product undergoes further reactions to yield the final compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetanilide: A precursor in the synthesis of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid.
Phenyl isothiocyanate: Another precursor used in the synthesis.
Thioacetic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-[(Z)-4-amino-3-cyano-2-oxopent-3-enyl]sulfanylacetic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-5(10)6(2-9)7(11)3-14-4-8(12)13/h3-4,10H2,1H3,(H,12,13)/b6-5- |
InChI Key |
NGAIQVYKUDLMAZ-WAYWQWQTSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)CSCC(=O)O)/N |
Canonical SMILES |
CC(=C(C#N)C(=O)CSCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







